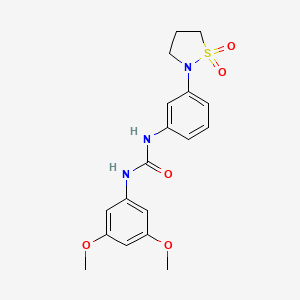
1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a complex organic compound characterized by its unique structural features, which include a urea functional group and a dioxidoisothiazolidin moiety. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O4S. The presence of two aromatic rings and the dioxidoisothiazolidin group enhances its reactivity and biological interactions.
The primary mechanism of action for this compound is its ability to inhibit IDO1. IDO1 catalyzes the first step in tryptophan metabolism, leading to the production of kynurenine, which can suppress T-cell activity and promote tumor growth. Inhibiting this enzyme can enhance anti-tumor immunity by preventing the depletion of tryptophan and the accumulation of immunosuppressive metabolites.
In Vitro Studies
In vitro studies have demonstrated that derivatives of phenyl urea compounds exhibit varying degrees of IDO1 inhibitory activity. For instance, a study reported that certain phenyl urea derivatives showed significant IDO1 inhibition with IC50 values in the nanomolar range. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly influence inhibitory potency.
Table 1: Inhibitory Activity of Phenyl Urea Derivatives
| Compound | Structure | IC50 (nM) | Remarks |
|---|---|---|---|
| BMS-E30 | BMS-E30 | 0.7 | Potent IDO1 inhibitor |
| i12 | i12 | 15 | Moderate potency |
| i24 | i24 | 5 | Second most potent |
In Vivo Studies
Further pharmacokinetic evaluations in animal models showed that compound i12 had a bioavailability of 87.4%, indicating good absorption and distribution properties. After oral administration, it reached peak plasma concentration (Cmax) of 2702 ng/mL within 2 hours (Tmax), with a half-life of 11.2 hours.
Case Studies
A notable case study involved evaluating the therapeutic efficacy of these compounds in tumor-bearing mice models. The results indicated that treatment with IDO1 inhibitors led to significant tumor regression compared to control groups.
Table 2: Tumor Growth Inhibition in Mice Models
| Treatment | Tumor Volume (mm³) | % Inhibition |
|---|---|---|
| Control | 1500 | - |
| i12 | 800 | 46% |
| Combination Therapy | 400 | 73% |
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-16-10-14(11-17(12-16)26-2)20-18(22)19-13-5-3-6-15(9-13)21-7-4-8-27(21,23)24/h3,5-6,9-12H,4,7-8H2,1-2H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENZVBCUKQUGRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













